molecular formula C9H19ClN2 B12560994 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 195440-30-3

1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride

Katalognummer: B12560994
CAS-Nummer: 195440-30-3
Molekulargewicht: 190.71 g/mol
InChI-Schlüssel: VILIIPCHCNFVDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its stability and versatility, making it a valuable component in various chemical and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,3,4,5-tetramethylimidazole with ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality .

Analyse Chemischer Reaktionen

1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the function of enzymes by binding to their active sites, thereby inhibiting their catalytic activity. Additionally, it can interact with cellular membranes, leading to increased permeability and potential cell death .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride include:

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

195440-30-3

Molekularformel

C9H19ClN2

Molekulargewicht

190.71 g/mol

IUPAC-Name

1-ethyl-2,3,4,5-tetramethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C9H18N2.ClH/c1-6-11-8(3)7(2)10(5)9(11)4;/h9H,6H2,1-5H3;1H

InChI-Schlüssel

VILIIPCHCNFVDC-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+]1C(N(C(=C1C)C)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.